molecular formula C6H3FN2 B1473337 2-Ethynyl-5-fluoropyrimidine CAS No. 1204333-35-6

2-Ethynyl-5-fluoropyrimidine

Cat. No. B1473337
CAS RN: 1204333-35-6
M. Wt: 122.1 g/mol
InChI Key: AWFTZHFGYONNSV-UHFFFAOYSA-N
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Description

2-Ethynyl-5-fluoropyrimidine is a chemical compound with the molecular formula C6H3FN2 . It has an average mass of 122.100 Da and a monoisotopic mass of 122.028023 Da .


Synthesis Analysis

The synthesis of 5-fluoropyrimidines, including 2-Ethynyl-5-fluoropyrimidine, generally involves fluorination with trifluorofluoro-oxymethane . This is a convenient general procedure for the synthesis of 5-fluoropyrimidines .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-5-fluoropyrimidine consists of 6 carbon atoms, 3 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms . The exact structure can be found in databases like ChemSpider .

Scientific Research Applications

Fluoropyrimidine-Induced Cardiotoxicity

Fluoropyrimidines, including compounds like 5-fluorouracil, are primarily used in cancer treatment. They can cause cardiotoxicity, an infrequent but potentially life-threatening side effect. This includes coronary vasospasm and damage to endothelium and cardiomyocytes. Future research directions are exploring microRNA technology for understanding this toxicity (Depetris et al., 2018).

Pharmacogenetics in Fluoropyrimidine Therapy

Genetic polymorphisms, particularly in the dihydropyrimidine dehydrogenase (DPD) gene, significantly affect the metabolism of fluoropyrimidines and can lead to severe toxicities. Genotyping for these polymorphisms before treatment can aid in dosing decisions and improve patient safety (Meulendijks et al., 2016).

Dihydropyrimidine Dehydrogenase (DPD) Deficiency

DPD deficiency can cause severe toxicities with fluoropyrimidine drugs like 5-fluorouracil, often leading to treatment discontinuation. Identifying deficient DPD genotypes helps in predicting patients at risk of developing life-threatening toxicities (Del Re et al., 2010).

Clinical Pharmacogenetics Guidelines

Clinical guidelines have been developed for interpreting DPD genotype tests to guide fluoropyrimidine dosing. These guidelines are essential for patient safety, given the severe potential toxicity of these drugs (Amstutz et al., 2018).

Fluoropyrimidine Metabolism in Cancer Treatment

The efficacy of fluoropyrimidine-based chemotherapy, especially in gastric cancer, can vary due to differences in enzyme activity in the 5-fluorouracil metabolic pathway. Understanding these genetic factors could lead to better prediction of clinical outcomes (Ichikawa, 2006).

Fluoropyrimidine Toxicity and Pharmacogenetics

Severe toxicity from fluoropyrimidines can be addressed through pharmacogenetic studies focusing on the DPYD gene. This research is vital for developing clinical applications of fluoropyrimidine pharmacogenetics (Giorgio et al., 2011).

Noninvasive Studies of Fluoropyrimidines

Fluoropyrimidines are unique in noninvasive drug studies due to their suitability for positron emission tomography (PET) and nuclear magnetic resonance methods. This aids in understanding their action and optimizing individual patient chemotherapy (Wolf et al., 2003).

Mechanism of Action

While the exact mechanism of action for 2-Ethynyl-5-fluoropyrimidine is not specified in the literature, fluoropyrimidines, in general, are known to exert their effects through several mechanisms. These include inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks .

properties

IUPAC Name

2-ethynyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFTZHFGYONNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858641
Record name 2-Ethynyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-5-fluoropyrimidine

CAS RN

1204333-35-6
Record name 2-Ethynyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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